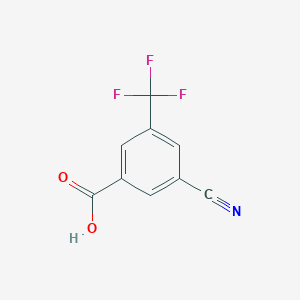

3-Cyano-5-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-cyano-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)7-2-5(4-13)1-6(3-7)8(14)15/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILFQQDMSXNYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801279165 | |

| Record name | 3-Cyano-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942077-16-9 | |

| Record name | 3-Cyano-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942077-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyano-5-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as indispensable building blocks. Among these, 3-Cyano-5-(trifluoromethyl)benzoic acid has emerged as a particularly valuable intermediate. Its unique trifunctional architecture—featuring a carboxylic acid, a nitrile, and a trifluoromethyl group on a central benzene ring—offers a versatile platform for the synthesis of complex molecular entities. The potent electron-withdrawing nature of both the cyano and trifluoromethyl groups significantly influences the molecule's reactivity and physicochemical properties, making it a strategic component in drug design.[1][2] This guide provides an in-depth analysis of the core chemical properties, established synthetic protocols, spectroscopic characterization, and key applications of this compound, tailored for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The reliable identification and application of any chemical reagent begin with a thorough understanding of its fundamental properties. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 942077-16-9 | [3][4] |

| Molecular Formula | C₉H₄F₃NO₂ | [3][4] |

| Molecular Weight | 215.13 g/mol | [4][5] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [3] |

This data represents typical values and may vary between suppliers.

Molecular Structure and Reactivity Insights

The benzene ring of this compound is substituted with three distinct functional groups, each contributing to its overall chemical personality:

-

Carboxylic Acid (-COOH): This group is the primary site for reactions such as esterification, amidation, and reduction to an alcohol. The strong electron-withdrawing effects of the adjacent cyano and trifluoromethyl groups increase the acidity of the carboxylic proton, facilitating its deprotonation and subsequent nucleophilic acyl substitution reactions.

-

Nitrile (-C≡N): The cyano group is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or an amide, be reduced to a primary amine, or participate in cycloaddition reactions.

-

Trifluoromethyl (-CF₃): This group is a cornerstone of modern drug design. It dramatically increases the lipophilicity and metabolic stability of the parent molecule.[2] Its strong electron-withdrawing nature also deactivates the aromatic ring towards electrophilic substitution while potentially activating it for nucleophilic aromatic substitution under specific conditions.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are proprietary to the analyzing laboratory, the expected chemical shifts and signals are well-understood based on analogous structures.[6][7][8]

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the three aromatic protons in the downfield region (typically δ 7.5-8.5 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet, often further downfield and exchangeable with D₂O.

-

¹³C NMR: The carbon NMR will show nine distinct signals corresponding to each carbon atom in the molecule. The carbons attached to the electron-withdrawing groups (-COOH, -CN, -CF₃) and the -CF₃ carbon itself will have characteristic chemical shifts.

-

¹⁹F NMR: This technique is highly informative for fluorinated compounds. A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (215.13 m/z).

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and the C≡N stretch of the nitrile group (~2230 cm⁻¹).

Synthesis and Handling

Representative Synthetic Workflow

While multiple synthetic routes exist, a common strategy involves the modification of a pre-functionalized benzene ring. A generalized workflow often starts from a substituted toluene or aniline precursor, followed by functional group interconversions. A plausible, though generalized, synthetic pathway is illustrated below. The synthesis of trifluoromethylated benzoic acids can often begin with the corresponding trifluoromethylated toluene, which is then oxidized.[9]

Caption: Generalized synthetic workflow for this compound.

Explanatory Note: This diagram illustrates a conceptual pathway.

-

Halogenation: Starting with a di-halogenated toluene provides distinct reactive sites.

-

Trifluoromethylation: A copper-mediated trifluoromethylation reaction selectively replaces one of the halogens.

-

Cyanation: The remaining halogen is then substituted with a cyanide group, often using copper(I) cyanide.

-

Oxidation: Finally, the methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

This multi-step process requires careful control of reaction conditions to ensure high yields and purity, with purification and spectroscopic validation at each step being essential for a self-validating protocol.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. It is classified with the GHS07 pictogram, indicating it can cause harm.[4]

Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[4]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[10][11][12]

-

Handling: Avoid breathing dust.[12] Wash hands and any exposed skin thoroughly after handling.[10][11][12]

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly sealed.[11]

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for creating high-value pharmaceutical compounds.[13][14] The trifluoromethyl group is known to enhance drug properties like metabolic stability and membrane permeability.[1][2]

The carboxylic acid function serves as a convenient anchor point for amide bond formation, a ubiquitous linkage in pharmaceuticals. By coupling this acid with a diverse range of amines, medicinal chemists can rapidly generate libraries of novel compounds for biological screening.

Caption: Role as a scaffold in amide library synthesis for drug discovery.

This strategy has been effectively employed in the development of modulators for various biological targets. For instance, related structures like 3-cyano-5-fluorobenzamides have been used to generate negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for neurological disorders.[15] The systematic modification of the amine component allows for the fine-tuning of structure-activity relationships (SAR), optimizing for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its trifunctional nature provides chemists with multiple avenues for elaboration, while the embedded trifluoromethyl group offers a proven method for enhancing the drug-like properties of the final compounds. A comprehensive understanding of its chemical properties, reactivity, and safe handling procedures is essential for leveraging its full potential in the demanding fields of pharmaceutical and materials research.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. CAS 942077-16-9 | this compound - Synblock [synblock.com]

- 5. This compound | 942077-16-9 | SMB07716 [biosynth.com]

- 6. bipm.org [bipm.org]

- 7. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR [m.chemicalbook.com]

- 8. 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR spectrum [chemicalbook.com]

- 9. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. cn.canbipharm.com [cn.canbipharm.com]

- 13. This compound (CAS No. 942077-16-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 14. nbinno.com [nbinno.com]

- 15. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Cyano-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for the rational design of novel molecules with enhanced properties. The trifluoromethyl and cyano moieties, in particular, are powerful tools for modulating a compound's electronic character, lipophilicity, metabolic stability, and binding affinity. This guide provides a detailed examination of the physicochemical characteristics of 3-Cyano-5-(trifluoromethyl)benzoic acid, a key building block that embodies the synergistic effects of these two functional groups. As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific principles and experimental considerations that are paramount for its effective utilization in research and development.

Molecular Structure and Key Identifiers

This compound is a trifunctional aromatic compound. The benzoic acid backbone provides a carboxylic acid group for amide bond formation and other derivatizations. The benzene ring is substituted at the meta positions with a cyano (-C≡N) group and a trifluoromethyl (-CF3) group. These electron-withdrawing groups significantly influence the molecule's reactivity and physicochemical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 942077-16-9 | [1][2][3] |

| Molecular Formula | C₉H₄F₃NO₂ | [1][2] |

| Molecular Weight | 215.13 g/mol | [1][2] |

| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C#N | [2] |

| InChI Key | CILFQQDMSXNYDM-UHFFFAOYSA-N | [3] |

Physicochemical Properties: An Experimental and Predictive Overview

A thorough understanding of a molecule's physicochemical properties is fundamental to its application. While experimental data for this compound is not extensively published, we can infer and predict its characteristics based on the known effects of its constituent functional groups and data from analogous structures.

Physical State and Appearance

At ambient temperature, this compound is a solid.[3] Commercial suppliers typically provide it as a white to off-white crystalline powder.

Melting Point

Experimental Protocol: Capillary Melting Point Determination

The determination of a melting point range is a standard and reliable method for assessing the purity of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is the end of the melting range. A narrow melting range is indicative of high purity.

Acidity (pKa)

The acidity of the carboxylic acid group is significantly influenced by the two strong electron-withdrawing groups (-CF₃ and -CN) on the aromatic ring. These groups stabilize the conjugate base (carboxylate anion) through inductive effects, thereby increasing the acidity of the parent acid (lowering the pKa).

For comparison, the pKa of benzoic acid in water is approximately 4.20.[5] The presence of a single trifluoromethyl group at the meta-position in 3-(trifluoromethyl)benzoic acid lowers the pKa. The addition of a second strong electron-withdrawing group, the cyano group, is expected to decrease the pKa further, making this compound a stronger acid than benzoic acid. While an experimental pKa for the target molecule is not available, the pKa of 3,5-Bis(trifluoromethyl)benzoic acid is predicted to be around 3.34, which can serve as a useful reference point.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of an acid.

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is placed in a burette.

-

Titration: The base is added to the acid solution in small, precise increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This corresponds to the inflection point of the titration curve.

Solubility

The solubility of this compound is a key parameter for its use in synthesis and biological assays. The presence of the polar carboxylic acid and cyano groups suggests some solubility in polar solvents. However, the trifluoromethyl group and the benzene ring contribute to its lipophilicity.

-

Water Solubility: Benzoic acid itself has limited solubility in cold water but is more soluble in hot water.[6] The presence of the lipophilic trifluoromethyl group is expected to decrease aqueous solubility. However, as a carboxylic acid, its solubility in aqueous solutions will be highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

-

Organic Solvent Solubility: It is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). Its solubility in non-polar solvents like hexane is likely to be low.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A predicted XlogP value for this compound is 2.1, suggesting a moderate degree of lipophilicity.[7]

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, broadened due to hydrogen bonding.[8]

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2230 cm⁻¹ would indicate the presence of the cyano group.

-

C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is expected for the carbonyl group of the aromatic carboxylic acid.[8]

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C) are expected for the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show signals for the aromatic protons and the acidic proton of the carboxylic acid. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The acidic proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in their unique chemical environments. The carbonyl carbon would resonate at a downfield chemical shift (around 165-175 ppm). The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The cyano carbon would have a characteristic chemical shift in the range of 115-125 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺ or [M-H]⁻ in negative ion mode) would be observed at m/z corresponding to the molecular weight of 215.13. Fragmentation may involve the loss of the carboxylic acid group, the trifluoromethyl group, or the cyano group.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry due to the advantageous properties conferred by the trifluoromethyl and cyano groups.[9][10] The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[11] The cyano group can act as a hydrogen bond acceptor and is a bioisostere for other functional groups. The carboxylic acid functionality allows for its ready incorporation into larger molecules through amide bond formation.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.[3] Generally, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

This compound is a synthetically versatile building block with a unique combination of functional groups that make it highly attractive for applications in drug discovery and materials science. While a comprehensive set of experimentally determined physicochemical data is not yet widely available in the public domain, this guide provides a solid framework based on established chemical principles and data from analogous compounds. The detailed experimental protocols included herein offer a clear path for researchers to generate the necessary data to support their specific applications. As research into fluorinated compounds continues to expand, a deeper understanding of the properties of molecules like this compound will undoubtedly pave the way for future innovations.

References

- 1. CAS 942077-16-9 | this compound - Synblock [synblock.com]

- 2. This compound | 942077-16-9 | SMB07716 [biosynth.com]

- 3. This compound | 942077-16-9 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 6. bipm.org [bipm.org]

- 7. 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR [m.chemicalbook.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. nbinno.com [nbinno.com]

- 10. jelsciences.com [jelsciences.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-Cyano-5-(trifluoromethyl)benzoic Acid: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for medicinal chemists. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Its high electronegativity, metabolic stability, and lipophilicity can enhance binding affinity, improve membrane permeability, and block metabolic degradation pathways.[1][2] It is within this context that 3-Cyano-5-(trifluoromethyl)benzoic acid, a seemingly simple aromatic carboxylic acid, reveals its significance as a highly valuable and versatile building block for the synthesis of complex therapeutic agents. This guide provides an in-depth technical overview of its properties, synthesis, characterization, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

This compound (CAS Number: 942077-16-9) is a trifunctional aromatic compound featuring a carboxylic acid, a nitrile, and a trifluoromethyl group arranged in a 1,3,5-substitution pattern on a benzene ring.[3][4][5] This unique arrangement of electron-withdrawing groups significantly influences the electronic nature of the aromatic ring and the reactivity of each functional group.

| Property | Value | Source |

| CAS Number | 942077-16-9 | [3] |

| Molecular Formula | C₉H₄F₃NO₂ | [3][4] |

| Molecular Weight | 215.13 g/mol | [3][4] |

| Physical Form | White to off-white solid/powder | [5] |

| Melting Point | Not experimentally determined in reviewed literature. Estimated to be >150 °C based on related structures such as 3,5-Bis(trifluoromethyl)benzoic acid (142-143 °C). | N/A |

| pKa | Not experimentally determined in reviewed literature. Estimated to be lower than benzoic acid (4.2) due to the presence of two strong electron-withdrawing groups. | N/A |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, and sparingly soluble in water.[6] | N/A |

| Storage | Store in a dry, sealed container at room temperature. | [5] |

Synthesis and Purification: A Protocol Rooted in Self-Validation

While this compound is commercially available from various suppliers,[7] an understanding of its synthesis is crucial for researchers who may need to prepare it in-house or require analogues. A common and reliable method for the synthesis of aromatic carboxylic acids from their corresponding nitriles is through acid- or base-catalyzed hydrolysis.[8][9][10][11][12] The following protocol is a robust, self-validating system for the preparation and purification of this compound from its benzonitrile precursor.

Experimental Protocol: Hydrolysis of 3-Cyano-5-(trifluoromethyl)benzonitrile

This protocol is based on well-established hydrolysis methods for aromatic nitriles.[8][10][12]

Materials:

-

3-Cyano-5-(trifluoromethyl)benzonitrile

-

Sulfuric acid (concentrated)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) solution (e.g., 2 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Cyano-5-(trifluoromethyl)benzonitrile (1.0 eq).

-

Hydrolysis: Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) to the flask. The reaction is exothermic and should be done in an ice bath with slow addition.

-

Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for several hours (e.g., 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

A precipitate of the crude carboxylic acid should form.

-

Adjust the pH of the aqueous solution to be basic (pH > 10) with a sodium hydroxide solution to deprotonate the carboxylic acid and dissolve it as its sodium salt.

-

Wash the aqueous solution with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.

-

Separate the aqueous layer and then acidify it with a hydrochloric acid solution until the pH is acidic (pH < 2).

-

The this compound will precipitate out of the solution.

-

-

Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any residual inorganic salts.

-

For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

Dry the purified product under vacuum to obtain a white to off-white solid.

-

Causality Behind Experimental Choices:

-

Acid-catalyzed hydrolysis: The strong acidic conditions protonate the nitrogen of the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

-

Reflux: The elevated temperature provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate.

-

Aqueous work-up with pH adjustment: This is a classic acid-base extraction technique. Basifying the solution deprotonates the carboxylic acid, making it water-soluble and allowing for the removal of non-acidic organic impurities. Subsequent acidification reprotonates the carboxylate, causing the desired product to precipitate.

-

Recrystallization: This purification technique relies on the difference in solubility of the product and impurities in a given solvent at different temperatures, allowing for the isolation of highly pure crystalline material.

References

- 1. jelsciences.com [jelsciences.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. CAS 942077-16-9 | this compound - Synblock [synblock.com]

- 4. This compound | 942077-16-9 | SMB07716 [biosynth.com]

- 5. This compound | 942077-16-9 [sigmaaldrich.com]

- 6. bipm.org [bipm.org]

- 7. This compound (CAS No. 942077-16-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 8. How would you convert the following into benzoic acid? Benzonitrile [allen.in]

- 9. grokipedia.com [grokipedia.com]

- 10. quora.com [quora.com]

- 11. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]

- 12. Hydrolysis of benzonitrile gives [infinitylearn.com]

A Technical Guide to the Structural Elucidation of 3-Cyano-5-(trifluoromethyl)benzoic Acid

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-Cyano-5-(trifluoromethyl)benzoic acid, a substituted aromatic compound with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of analytical procedures, but a logical and self-validating workflow rooted in fundamental spectroscopic principles. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach leads to an unambiguous structural confirmation.

Introduction: The Molecular Blueprint

This compound (Molecular Formula: C₉H₄F₃NO₂, Molecular Weight: 215.13 g/mol ) presents an interesting structural challenge due to the presence of three distinct functional groups on a benzene ring: a carboxylic acid, a cyano group, and a trifluoromethyl group.[1][2][3][4] The relative positions of these substituents are critical to the molecule's chemical reactivity and biological activity. Therefore, a rigorous and systematic approach to structure elucidation is paramount.

This guide will detail the application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the identity and connectivity of this molecule.

The Elucidation Workflow: A Strategic Approach

The structure elucidation of an organic molecule is a puzzle where each piece of spectroscopic data provides a unique clue. Our strategy is to move from the general to the specific: first confirming the molecular weight and elemental composition, then identifying the functional groups present, and finally, piecing together the precise arrangement of atoms within the molecule.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Mass

Mass spectrometry is the initial and crucial step to determine the molecular weight of the compound and to gain early insights into its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS). For a non-volatile compound like benzoic acid, derivatization to a more volatile ester may be necessary for GC-MS analysis.[5]

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Data & Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z of 215, corresponding to its molecular weight.[1][2][3][4] Key fragmentation patterns for benzoic acid derivatives often involve the loss of the hydroxyl group or the entire carboxyl group.[6]

| m/z Value (Predicted) | Fragment Lost | Identity of the Fragment Ion |

| 215 | - | [C₉H₄F₃NO₂]⁺ (Molecular Ion) |

| 198 | -OH | [C₉H₃F₃NO]⁺ |

| 170 | -COOH | [C₈H₃F₃N]⁺ |

| 145 | -CF₃ | [C₈H₄NO₂]⁺ |

| 120 | -CF₃, -CN | [C₇H₄O₂]⁺ |

| 102 | -COOH, -CN | [C₇H₃F₃]⁺ |

| 77 | -COOH, -CN, -CF₃ | [C₆H₅]⁺ (Benzene cation, a common fragment for benzene derivatives)[6] |

Infrared Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample. The attenuated beam is then directed to the detector.

-

Spectrum Generation: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹).

Expected Data & Interpretation

The IR spectrum will provide a unique "fingerprint" of the molecule, with characteristic absorption bands confirming the presence of the carboxylic acid, cyano, and trifluoromethyl groups, as well as the aromatic ring.[7][8][9][10]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~3050 | Aromatic C-H stretch | Aromatic Ring[10][11] |

| ~2230 (sharp, intense) | C≡N stretch | Nitrile[12][13][14] |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1450-1600 | C=C in-ring stretch | Aromatic Ring[8][9][10][11] |

| 1100-1300 | C-F stretch | Trifluoromethyl |

| 690-900 | C-H out-of-plane bend | Aromatic Ring (Substitution Pattern)[8][9][10] |

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[12] Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and recorded.

-

Spectrum Generation: The data is Fourier-transformed to produce the NMR spectrum, which plots signal intensity against chemical shift (δ) in parts per million (ppm).

¹H NMR: Proton Environments

The ¹H NMR spectrum will reveal the number of different types of protons and their electronic environments. For this compound, we expect to see signals for the three aromatic protons and the acidic proton of the carboxylic acid. The electron-withdrawing nature of the cyano and trifluoromethyl groups will deshield the aromatic protons, causing them to appear at a high chemical shift.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (at C2) | ~8.5 | Singlet (or narrow triplet) | 1H |

| Aromatic H (at C4) | ~8.3 | Singlet (or narrow triplet) | 1H |

| Aromatic H (at C6) | ~8.5 | Singlet (or narrow triplet) | 1H |

| Carboxylic Acid H | >12 (broad) | Singlet | 1H |

Note: The exact chemical shifts can vary depending on the solvent used. The multiplicity of the aromatic protons is predicted to be singlets due to the meta-positioning of the substituents, which would result in very small or no observable coupling.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~165 |

| Aromatic C-COOH | ~133 |

| Aromatic C-CN | ~135 |

| Aromatic C-CF₃ | ~132 (quartet due to C-F coupling) |

| Aromatic C-H | 125-135 |

| Nitrile (C≡N) | 115-120[13][14] |

| Trifluoromethyl (CF₃) | ~123 (quartet due to C-F coupling) |

¹⁹F NMR: The Fluorine Signature

¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group.[15]

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -65 | Singlet |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.

Data Synthesis and Structural Confirmation

The combined data from MS, FTIR, and NMR provides a cohesive and self-validating picture of the molecule.

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. CAS 942077-16-9 | this compound - Synblock [synblock.com]

- 3. This compound | 942077-16-9 | SMB07716 [biosynth.com]

- 4. PubChemLite - this compound (C9H4F3NO2) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. homework.study.com [homework.study.com]

- 7. azooptics.com [azooptics.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. benchchem.com [benchchem.com]

- 13. organicchemistryguide.com [organicchemistryguide.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

3-Cyano-5-(trifluoromethyl)benzoic acid molecular weight and formula

An In-Depth Technical Guide to 3-Cyano-5-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. This compound stands out as a pivotal building block for drug discovery professionals. Its unique trifunctional aromatic core—featuring a carboxylic acid, a cyano group, and a trifluoromethyl group—offers a versatile platform for synthesizing novel chemical entities.

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to improve critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This is due to the high electronegativity of fluorine atoms and the stability of the C-F bond.[2] The cyano (-C≡N) and carboxylic acid (-COOH) moieties serve as versatile synthetic handles, enabling amide couplings, esterifications, and the construction of various heterocyclic systems. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

The fundamental characteristics of this compound define its utility and handling requirements in a laboratory setting. These properties are summarized below.

| Property | Value | Reference |

| CAS Number | 942077-16-9 | [3][4] |

| Molecular Formula | C₉H₄F₃NO₂ | [3] |

| Molecular Weight | 215.13 g/mol | [3] |

| Physical Form | Solid | |

| Purity | Commercially available at ≥95% | |

| Storage | Sealed in a dry place at room temperature | [3] |

| SMILES | O=C(O)C1=CC(C(F)(F)F)=CC(C#N)=C1 | |

| InChI Key | CILFQQDMSXNYDM-UHFFFAOYSA-N |

Proposed Synthesis and Purification

While multiple synthetic routes can be envisioned, a common and reliable approach for preparing substituted benzoic acids involves the hydrolysis of a corresponding nitrile precursor or the carboxylation of an organometallic intermediate. The following workflow illustrates a plausible synthesis starting from a commercially available di-substituted benzene.

Synthetic Workflow Diagram

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Synthesis

Causality: This protocol utilizes a Grignard reaction, a classic and robust method for forming carbon-carbon bonds. The choice of 1-bromo-3-cyano-5-(trifluoromethyl)benzene as a starting material is strategic; the bromine atom is selectively converted into the Grignard reagent, leaving the cyano and trifluoromethyl groups intact under anhydrous conditions. Subsequent reaction with solid carbon dioxide (dry ice) followed by an acidic workup yields the desired carboxylic acid.

-

Preparation: Under an inert nitrogen atmosphere, add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Grignard Initiation: Add anhydrous tetrahydrofuran (THF) to the flask. In the dropping funnel, prepare a solution of 1-bromo-3-cyano-5-(trifluoromethyl)benzene in anhydrous THF. Add a small portion of this solution to the magnesium suspension and warm gently to initiate the reaction, which is indicated by bubble formation and a gentle reflux.

-

Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture in an ice-salt bath. Carefully add crushed dry ice (solid CO₂) in small portions to the vigorously stirred solution. The reaction is exothermic. Allow the mixture to slowly warm to room temperature overnight.

-

Workup and Isolation: Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Causality: Recrystallization is chosen as the purification method because the product is a solid and is expected to have significantly different solubility in a given solvent system at high and low temperatures, allowing for the separation from soluble impurities.

-

Solvent Selection: Select a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) by testing the solubility of the crude product. The ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent system.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is essential. This serves as a self-validating system, where data from orthogonal methods (e.g., mass spectrometry and NMR) corroborate the structure and purity.

Caption: Self-validating workflow for chemical intermediate characterization.

Expected Spectroscopic Data

-

¹H NMR: The aromatic region should display three distinct signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, complex splitting (e.g., multiplets or broad singlets) is expected.

-

¹³C NMR: The spectrum will show nine distinct carbon signals, including those for the carboxylic acid, cyano, and trifluoromethyl groups, in addition to the six aromatic carbons.

-

¹⁹F NMR: A single sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group.

-

Mass Spectrometry (ESI-): The spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 214.01.[5]

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility stems from the orthogonal reactivity of its functional groups and the beneficial properties conferred by the trifluoromethyl substituent.

-

Scaffold for Library Synthesis: The carboxylic acid allows for straightforward amide bond formation, enabling the rapid generation of libraries of diverse compounds for high-throughput screening. This approach was successfully used with the related 3-cyano-5-fluorobenzoic acid to develop negative allosteric modulators of the mGlu5 receptor.[6]

-

Enhanced Pharmacokinetics: The -CF₃ group is a bioisostere for groups like chlorine but offers superior metabolic stability.[2] Its inclusion can block metabolic hotspots, increase a drug's half-life, and improve membrane permeability due to enhanced lipophilicity.[1][2]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of both the -CF₃ and -CN groups lowers the pKa of the carboxylic acid, which can be crucial for tuning a molecule's interactions with biological targets or for optimizing its solubility and absorption profile.

Conceptual Application Workflow

Caption: Role of the scaffold in a typical drug discovery cascade.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as a hazardous substance.[3]

| Hazard Information | GHS Classification |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Protocol

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8][9]

-

Handling: Avoid creating dust.[10] Wash hands thoroughly after handling.[7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7][11]

Conclusion

This compound is a quintessential example of a modern chemical building block that empowers drug discovery and development. Its well-defined structure, coupled with the distinct and advantageous properties of its three functional groups, provides a robust starting point for the synthesis of novel therapeutics. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, enables researchers to fully leverage its potential in the quest for new and improved medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS 942077-16-9 | this compound - Synblock [synblock.com]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. PubChemLite - this compound (C9H4F3NO2) [pubchemlite.lcsb.uni.lu]

- 6. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. capotchem.com [capotchem.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 3-Cyano-5-(trifluoromethyl)benzoic Acid

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 3-Cyano-5-(trifluoromethyl)benzoic acid. This guide synthesizes predictive data based on established spectroscopic principles and data from analogous compounds, offering a robust framework for the analysis of this compound.

Introduction

This compound (C₉H₄F₃NO₂) is a substituted aromatic carboxylic acid with a molecular weight of 215.13 g/mol .[1] Its structure, featuring a carboxylic acid, a cyano group, and a trifluoromethyl group on a benzene ring, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications, including drug discovery and materials science. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing both theoretical interpretation and practical experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The carboxylic acid, cyano, and trifluoromethyl groups are all electron-withdrawing, which will deshield the aromatic protons, causing them to resonate at a lower field compared to benzene (7.3 ppm).

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-2 | ~8.5 |

| H-4 | ~8.3 |

| H-6 | ~8.4 |

| COOH | >10 (broad) |

Rationale for Predictions: The prediction of chemical shifts for substituted benzenes can be estimated using substituent chemical shifts (SCS).[2][3][4] All three substituents on the ring are electron-withdrawing, leading to a general downfield shift of the aromatic protons. The proton at C-2 will be deshielded by the adjacent carboxylic acid group. The protons at C-4 and C-6 will also be significantly deshielded due to the cumulative electron-withdrawing effects of the substituents. The carboxylic acid proton signal is expected to be a broad singlet at a very low field, often above 10 ppm, due to hydrogen bonding.[5]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-COOH) | ~133 |

| C-2 | ~132 |

| C-3 (C-CN) | ~115 |

| C-4 | ~138 |

| C-5 (C-CF₃) | ~134 (quartet) |

| C-6 | ~131 |

| COOH | ~165 |

| CN | ~117 |

| CF₃ | ~123 (quartet) |

Rationale for Predictions: The chemical shifts of carbons in substituted benzenes are predictable based on substituent effects.[6][7][8][9] The carbons attached to the electron-withdrawing substituents (C-1, C-3, C-5) will have their chemical shifts significantly affected. The carbon of the trifluoromethyl group (C-5) and the CF₃ carbon itself will appear as quartets due to coupling with the three fluorine atoms. The quaternary carbons (C-1, C-3, C-5) will likely show lower intensity peaks compared to the protonated carbons. The carboxylic acid carbon is expected in the 165-185 ppm range.[10]

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly specific for fluorine-containing compounds and is characterized by a wide chemical shift range.

| Predicted ¹⁹F NMR Data | |

| Fluorine | Predicted Chemical Shift (ppm) |

| CF₃ | ~ -63 |

Rationale for Predictions: The chemical shift of a trifluoromethyl group on a benzene ring is typically found in the range of -60 to -70 ppm relative to CFCl₃.[11] The electronic nature of the other substituents on the ring can influence this shift. The presence of other electron-withdrawing groups is expected to have a modest effect on the ¹⁹F chemical shift.

Experimental Protocol for NMR Data Acquisition

References

- 1. This compound | 942077-16-9 | SMB07716 [biosynth.com]

- 2. NMR chemical shift prediction of benzenes [stenutz.eu]

- 3. spectroscopyasia.com [spectroscopyasia.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. bipm.org [bipm.org]

- 6. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 3-Cyano-5-(trifluoromethyl)benzoic Acid

This guide provides a comprehensive overview of scientifically robust synthesis pathways for 3-Cyano-5-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and materials science research. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for the synthesis of this important molecule.

Introduction

This compound (CAS No. 942077-16-9) is an aromatic carboxylic acid featuring both a cyano and a trifluoromethyl substituent.[1] The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates, making it a sought-after functional group in medicinal chemistry.[2] The cyano group is a versatile synthetic handle that can be further transformed into other functional groups such as amines, amides, and tetrazoles. This unique combination of functional groups makes this compound a valuable intermediate for the synthesis of complex molecules. This guide will explore two primary synthetic pathways to this target molecule, each employing well-established and reliable chemical transformations.

Pathway 1: Synthesis from 3-Amino-5-(trifluoromethyl)benzonitrile via Sandmeyer Reaction and Hydrolysis

This pathway leverages the versatile Sandmeyer reaction to introduce the carboxylic acid functionality via a nitrile intermediate. The synthesis begins with the commercially available 3-amino-5-(trifluoromethyl)benzonitrile.

Conceptual Workflow for Pathway 1

References

key intermediates in 3-Cyano-5-(trifluoromethyl)benzoic acid synthesis

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 3-Cyano-5-(trifluoromethyl)benzoic Acid

Authored by a Senior Application Scientist

Introduction

This compound is a highly valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from the presence of three key functional groups on the benzene ring: a carboxylic acid, a nitrile, and a trifluoromethyl group. The trifluoromethyl group, in particular, can enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][4] This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a detailed focus on the key intermediates, reaction mechanisms, and experimental protocols.

Synthetic Strategies and Core Intermediates

The synthesis of this compound can be approached through several strategic pathways. The most prevalent methods involve the sequential functionalization of a substituted benzene ring. Two of the most common and illustrative routes will be discussed in detail below.

Route A: Synthesis from 3-Bromo-5-(trifluoromethyl)aniline

This pathway is a versatile and widely employed method that commences with the commercially available 3-bromo-5-(trifluoromethyl)aniline. The core of this strategy involves the introduction of the cyano group via a Sandmeyer reaction, followed by the conversion of the bromo substituent to a carboxylic acid.

A [label="3-Bromo-5-(trifluoromethyl)aniline"]; B [label="Diazonium Salt Intermediate", fillcolor="#FBBC05"]; C [label="3-Bromo-5-(trifluoromethyl)benzonitrile", fillcolor="#FBBC05"]; D [label="this compound", fillcolor="#34A853"];

A -> B [label=" NaNO2, H2SO4 "]; B -> C [label=" CuCN, KCN "]; C -> D [label=" 1. Mg, THF\n2. CO2\n3. H3O+ "]; }

Figure 1: Synthetic pathway starting from 3-Bromo-5-(trifluoromethyl)aniline.The initial step in this synthetic sequence is the conversion of the primary aromatic amine of 3-bromo-5-(trifluoromethyl)aniline into a diazonium salt. This is a classic diazotization reaction, typically carried out in the presence of a nitrous acid source, such as sodium nitrite, and a strong mineral acid like sulfuric acid at low temperatures to ensure the stability of the diazonium salt.

Causality of Experimental Choices: The use of low temperatures (0-5 °C) is critical to prevent the premature decomposition of the highly reactive diazonium salt. The strong acid serves to protonate nitrous acid, generating the nitrosonium ion (NO+), which is the active electrophile in the reaction.

This is arguably the most crucial intermediate in this synthetic route.[5] The formation of 3-bromo-5-(trifluoromethyl)benzonitrile is achieved through a Sandmeyer reaction, a well-established method for the conversion of aryl diazonium salts to aryl halides or pseudohalides.[4][6][7] In this specific transformation, the diazonium salt is treated with a copper(I) cyanide salt.

Reaction Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4][6] The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of a diazo radical and copper(II) cyanide. The diazo radical then rapidly decomposes, releasing nitrogen gas and generating an aryl radical. This aryl radical subsequently reacts with the copper(II) cyanide to afford the desired aryl nitrile and regenerate the copper(I) catalyst.[8]

"Ar-N2+" -> "Ar•" [label=" + Cu(I)CN -> Ar-N2• + Cu(II)(CN)2 "]; "Ar-N2•" -> "Ar•" [label=" - N2 "]; "Ar•" -> "Ar-CN" [label=" + Cu(II)(CN)2 -> Ar-CN + Cu(I)CN "]; }

Figure 2: Simplified mechanism of the Sandmeyer cyanation reaction.The final step in this pathway is the conversion of the bromo group of 3-bromo-5-(trifluoromethyl)benzonitrile into a carboxylic acid. This is typically achieved through a Grignard reaction followed by carboxylation. The aryl bromide is first reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent. This organometallic intermediate is then quenched with carbon dioxide (either as a gas or in solid form as dry ice) to yield the magnesium salt of the carboxylic acid. Subsequent acidification with a strong acid, such as hydrochloric acid, liberates the final product, this compound.[9][10]

Route B: Synthesis from 3-Amino-5-(trifluoromethyl)benzoic Acid

An alternative and more direct route utilizes the commercially available 3-amino-5-(trifluoromethyl)benzoic acid as the starting material.[11][12] This approach also leverages the Sandmeyer reaction to introduce the cyano group.

A [label="3-Amino-5-(trifluoromethyl)benzoic Acid"]; B [label="Diazonium Salt Intermediate", fillcolor="#FBBC05"]; C [label="this compound", fillcolor="#34A853"];

A -> B [label=" NaNO2, HCl "]; B -> C [label=" CuCN, KCN "]; }

Figure 3: Synthetic pathway starting from 3-Amino-5-(trifluoromethyl)benzoic acid.Similar to Route A, the first step is the diazotization of the primary aromatic amine. In this case, 3-amino-5-(trifluoromethyl)benzoic acid is treated with sodium nitrite in the presence of a strong acid to form the corresponding diazonium salt. The presence of the carboxylic acid group on the aromatic ring can influence the reaction conditions, but the fundamental chemistry remains the same.

The resulting diazonium salt is then subjected to a Sandmeyer reaction with copper(I) cyanide to directly yield this compound. This route is more convergent than Route A, as it requires fewer synthetic steps. However, the choice of starting material and the overall yield and purity considerations will ultimately dictate the preferred synthetic strategy in a practical setting.

Detailed Experimental Protocols

The following protocols are illustrative examples based on established literature procedures.

Protocol 1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzonitrile from 3-Bromo-5-(trifluoromethyl)aniline

-

Diazotization: To a stirred solution of 3-bromo-5-(trifluoromethyl)aniline (1 equivalent) in a mixture of sulfuric acid and water, cooled to 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Sandmeyer Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water is prepared and cooled to 0-5 °C. The previously prepared diazonium salt solution is then added slowly to this mixture. The reaction is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours.

-

Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford pure 3-bromo-5-(trifluoromethyl)benzonitrile.

Protocol 2: Synthesis of this compound from 3-Bromo-5-(trifluoromethyl)benzonitrile

-

Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.5 equivalents) under an inert atmosphere, a solution of 3-bromo-5-(trifluoromethyl)benzonitrile (1 equivalent) in anhydrous THF is added dropwise. The reaction is initiated with gentle heating if necessary.

-

Carboxylation: The resulting Grignard reagent is cooled to -78 °C and then treated with an excess of crushed dry ice or by bubbling carbon dioxide gas through the solution. The reaction mixture is allowed to warm to room temperature.

-

Acidification and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product can be purified by recrystallization.

Data Presentation: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Amino-5-(trifluoromethyl)benzoic acid | C₈H₆F₃NO₂ | 205.13 | 141-146[12] |

| 3-Bromo-5-(trifluoromethyl)benzonitrile | C₈H₃BrF₃N | 250.01[5] | N/A |

| This compound | C₉H₄F₃NO₂ | 215.13[2] | N/A |

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice of a particular synthetic pathway is often dictated by the availability and cost of starting materials, as well as considerations of overall yield, purity, and scalability. The key intermediates, particularly the diazonium salts and 3-bromo-5-(trifluoromethyl)benzonitrile, are critical to the successful execution of these syntheses. A thorough understanding of the reaction mechanisms, such as the Sandmeyer reaction and Grignard reagent formation, is essential for optimizing reaction conditions and troubleshooting potential issues. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important synthetic building block.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 942077-16-9 | this compound - Synblock [synblock.com]

- 3. This compound | 942077-16-9 | SMB07716 [biosynth.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 10. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 11. Buy 3-Amino-5-(trifluoromethyl)benzoic acid | 328-68-7 [smolecule.com]

- 12. gneechem.com [gneechem.com]

The Strategic Role of Trifluoromethylated Benzoic Acids in Modern Chemistry: A Technical Guide

Abstract

Trifluoromethylated benzoic acids represent a pivotal class of building blocks in contemporary chemical research and development. The incorporation of the trifluoromethyl (-CF3) group onto a benzoic acid scaffold imparts a unique constellation of physicochemical properties, including enhanced lipophilicity, metabolic stability, and acidity. These characteristics have rendered them indispensable in the rational design of new pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of these valuable compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage their potential.

Introduction: The Power of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere for a methyl group but with a significantly larger van der Waals radius and a profound electron-withdrawing effect.[1] Its introduction into organic molecules can dramatically alter their biological activity and pharmacokinetic profiles.[1] When appended to a benzoic acid, the -CF3 group's strong inductive effect increases the acidity of the carboxylic acid, while its lipophilic nature can enhance membrane permeability and binding affinity to biological targets.[2][3] This guide will delve into the synthetic methodologies to access these compounds, their key physicochemical properties, and their applications as illustrated through prominent case studies.

Synthetic Strategies for Trifluoromethylated Benzoic Acids

The synthesis of trifluoromethylated benzoic acids can be broadly categorized into two approaches: the introduction of a trifluoromethyl group onto a pre-existing benzoic acid derivative, or the construction of the benzoic acid from a trifluoromethylated precursor.

Trifluoromethylation of Aromatic Rings

Direct trifluoromethylation of benzoic acids is challenging. However, related starting materials can be effectively trifluoromethylated. A common strategy involves the use of copper-mediated reactions with trifluoromethylating agents like trifluoromethyl iodide (CF3I) or the "Langlois reagent" (sodium triflinate, CF3SO2Na).

Synthesis from Trifluoromethylated Precursors

A more prevalent approach involves the synthesis from readily available trifluoromethylated building blocks.

A robust and widely used method is the Grignard carboxylation of trifluoromethylated bromobenzenes. This involves the formation of a Grignard reagent, which is then quenched with carbon dioxide to yield the corresponding carboxylic acid.[4]

Experimental Protocol: Synthesis of 3,5-bis(Trifluoromethyl)benzoic Acid via Grignard Reaction [4]

-

Grignard Formation: To a flask containing magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF), slowly add a solution of 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) in THF. The reaction is initiated with gentle heating.

-

Carboxylation: Cool the resulting Grignard reagent to a low temperature (e.g., -20°C) and bubble in dry carbon dioxide gas until the reaction is complete.

-

Work-up: Quench the reaction with a strong acid, such as 2N HCl.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., toluene), wash with water, and then extract into an aqueous base (e.g., 5% Na2CO3). Re-acidify the aqueous layer to precipitate the product. The solid is then filtered, washed, and dried.

Oxidation of the methyl or aldehyde group of a trifluoromethylated toluene or benzaldehyde, respectively, provides a direct route to the carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid.

Workflow for the Synthesis of Trifluoromethylated Benzoic Acids

Caption: Key synthetic routes to trifluoromethylated benzoic acids.

Physicochemical Properties

The position of the trifluoromethyl group on the benzoic acid ring significantly influences its electronic and steric properties.

Acidity (pKa)

The strongly electron-withdrawing trifluoromethyl group increases the acidity (lowers the pKa) of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). The effect is most pronounced when the -CF3 group is in the ortho or para position due to resonance and inductive effects.

Lipophilicity (logP)

The trifluoromethyl group is lipophilic, and its presence generally increases the octanol-water partition coefficient (logP) of the molecule. This property is crucial for enhancing the ability of drug candidates to cross biological membranes.

Table 1: Physicochemical Properties of Isomeric Trifluoromethylated Benzoic Acids

| Compound | pKa[5][6][7] | Calculated logP |

| Benzoic Acid | 4.20 | 1.87 |

| 2-(Trifluoromethyl)benzoic acid | 3.14 | 2.67 |

| 3-(Trifluoromethyl)benzoic acid | 3.71[7] | 2.86 |

| 4-(Trifluoromethyl)benzoic acid | 3.77 | 2.86 |

Calculated logP values are estimations and may vary from experimental values.

Spectroscopic Properties

-

NMR Spectroscopy: In ¹H NMR, the aromatic protons of trifluoromethylated benzoic acids typically appear as complex multiplets in the downfield region. In ¹⁹F NMR, the trifluoromethyl group gives a characteristic singlet.

-

IR Spectroscopy: The IR spectra show a characteristic broad O-H stretch of the carboxylic acid, along with a strong C=O stretch.

-

Mass Spectrometry: The molecular ion peak is readily observed, and fragmentation patterns can provide structural information.

Characteristic Reactions

Trifluoromethylated benzoic acids undergo typical reactions of carboxylic acids, such as esterification and amide bond formation. The increased acidity can sometimes facilitate these reactions.

Esterification

Esterification can be achieved under standard conditions, for example, by reacting the acid with an alcohol in the presence of a catalytic amount of strong acid.

Amide Bond Formation

Amide coupling reactions are crucial in the synthesis of many pharmaceuticals. Trifluoromethylated benzoic acids can be coupled with amines using standard coupling reagents (e.g., DCC, EDC) or after conversion to the more reactive acyl chloride.[8]

Workflow for Amide Bond Formation

Caption: General workflow for the synthesis of amides from trifluoromethylated benzoic acids.

Applications in Drug Discovery and Agrochemicals

The unique properties of trifluoromethylated benzoic acids have led to their widespread use in the development of bioactive compounds.

Case Study: Celecoxib (Celebrex®)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[9] A key step in its synthesis involves the condensation of a trifluoromethylated β-diketone with a substituted hydrazine.[9] The trifluoromethyl group is crucial for its selective binding to the COX-2 enzyme.[9]

Case Study: Niflumic Acid

Niflumic acid is another NSAID used to treat pain and inflammation.[10] It is a derivative of 2-aminonicotinic acid and contains a 3-(trifluoromethyl)phenylamino moiety.[11] The trifluoromethyl group contributes to its anti-inflammatory activity.[12]

Agrochemicals

Trifluoromethylated benzoic acids are also important intermediates in the synthesis of herbicides and pesticides. The trifluoromethyl group can enhance the efficacy and metabolic stability of the active ingredients.

Analytical Techniques

The analysis of trifluoromethylated benzoic acids and their derivatives is routinely performed using modern chromatographic techniques.

-